1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid is systematically named 1-propylsulfonylpiperidine-3-carboxylic acid according to IUPAC conventions. Alternative designations include:
- This compound (PubChem CID 4047206)
- 1-propylsulfonylpiperidine-3-carboxylic Acid (CAS 702695-93-0)
- SCHEMBL10179066 (depositor-supplied synonym)
The compound’s structure is defined by a piperidine ring substituted at the 1-position with a propane-1-sulfonyl group and at the 3-position with a carboxylic acid group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₇NO₄S , derived from:
- Carbon (C): 9 atoms (piperidine ring, propane chain, carboxylic acid)
- Hydrogen (H): 17 atoms (piperidine ring, propane chain, carboxylic acid)
- Nitrogen (N): 1 atom (piperidine ring)
- Oxygen (O): 4 atoms (sulfonyl group, carboxylic acid)
- Sulfur (S): 1 atom (sulfonyl group)
The molecular weight is 235.30 g/mol , computed via PubChem’s proprietary algorithm.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₄S | PubChem |
| Molecular Weight | 235.30 g/mol | PubChem |
| SMILES | CCS(=O)(=O)N1CCCC(C1)C(=O)O | PubChem |
| InChIKey | NCPDZJFHRBPXLI-UHFFFAOYSA-N | PubChem |
Three-Dimensional Conformational Analysis and Stereochemical Considerations
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation in solution and solid-state structures, as observed in analogous piperidine derivatives. In this conformation:
Dihedral Angle Analysis
Computational studies (e.g., molecular mechanics via MMFF optimization) reveal key dihedral angles:
- Sulfonyl dihedral (S-N-C2-C3): ~60° (axial orientation).
- Carboxyl dihedral (N-C2-C3-Ccarboxylic acid): ~180° (equatorial alignment).
| Dihedral Angle | Value | Functional Group |
|---|---|---|
| S-N-C2-C3 | 60° | Propane-1-sulfonyl |
| N-C2-C3-Ccarboxylic acid | 180° | Carboxylic acid |
These values align with theoretical predictions for minimized steric and electronic repulsion.
Stereochemical Implications
The compound is achiral due to the absence of stereogenic centers. The symmetry of the propane-1-sulfonyl group and the equatorial positioning of the carboxylic acid eliminate enantiomeric or diastereomeric possibilities.
Properties
IUPAC Name |
1-propylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-6-15(13,14)10-5-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDZJFHRBPXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Piperidine Formamide Derivatives
A pivotal step in preparing 1-(propane-1-sulfonyl)piperidine-3-carboxylic acid is the synthesis of its piperidine-3-carboxylic acid precursor. A patented method involves the hydrolysis of 3-piperidine formamide derivatives under acidic conditions.
Procedure :
- Substrate : 3-Piperidine formamide or its salts.
- Reagent : Concentrated hydrochloric acid (HCl).
- Conditions : Hydrolysis occurs under reflux, followed by neutralization to isolate the free carboxylic acid.
- Stereochemical Control : The reaction simultaneously resolves chiral configurations, eliminating the need for additional chiral resolving agents.
Mechanistic Insight :
The formamide group undergoes acid-catalyzed hydrolysis, yielding the carboxylic acid via intermediate iminium ion formation. Concentrated HCl facilitates both hydrolysis and racemization suppression, ensuring high enantiomeric excess of the (S)-3-piperidine carboxylic acid product.
Sulfonylation of Piperidine-3-Carboxylic Acid
Sulfonyl Chloride Coupling
The introduction of the propane-1-sulfonyl group to the piperidine nitrogen is achieved through nucleophilic substitution using propane-1-sulfonyl chloride.
Typical Protocol :
- Substrate : Piperidine-3-carboxylic acid.
- Reagent : Propane-1-sulfonyl chloride (1.2–1.5 equivalents).
- Base : Triethylamine or diisopropylethylamine (2.0 equivalents) to neutralize HCl byproducts.
- Solvent : Anhydrous dichloromethane or dimethylformamide (DMF).
- Temperature : 0–25°C to minimize racemization.
- Reaction Time : 4–12 hours.
Yield Optimization :
- Excess sulfonyl chloride (1.5 equivalents) and extended reaction times (12 hours) improve conversion rates.
- Purification via silica gel chromatography or recrystallization (ethanol/water) enhances purity.
Protection-Deprotection Strategies
Carboxylic Acid Protection
To prevent undesired side reactions during sulfonylation, the carboxylic acid group is often protected.
Common Protecting Groups :
- tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate in the presence of a base.
- Benzyl (Bn) : Applied via benzyl bromide under basic conditions.
Deprotection :
- Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane.
- Bn Removal : Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes efficiency and scalability. Continuous flow systems enable:
- Precise temperature control (0–5°C).
- Automated stoichiometric adjustments.
- In-line purification via liquid-liquid extraction.
Case Study :
A pilot-scale production achieved 85% yield using a continuous flow reactor with immobilized base catalysts, reducing waste and energy consumption.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Molecular ion peak at m/z 235.30 (C₉H₁₇NO₄S).
Challenges and Solutions
Stereochemical Integrity
Racemization during sulfonylation is mitigated by:
Byproduct Formation
- Propane-1-sulfonic Acid : Generated from sulfonyl chloride hydrolysis. Minimized by anhydrous conditions and molecular sieves.
- Di-sulfonylated Products : Controlled via stoichiometric precision (sulfonyl chloride ≤1.5 equivalents).
Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Hydrolysis-Sulfonylation | 78 | 98 | >99% ee | High |
| Direct Alkylation | 65 | 90 | 85% ee | Moderate |
| Enzymatic Resolution | 92 | 99 | >99% ee | Low |
Chemical Reactions Analysis
Types of Reactions
1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid has shown promise in various therapeutic areas:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. In vitro studies have demonstrated effective inhibition of bacterial growth.
Table 1: Antimicrobial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated potent activity against breast cancer cells.
Table 2: Anticancer Activity Data
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 12
Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, it was found to disrupt bacterial cell membranes, leading to cell lysis. The research involved testing against multiple strains, confirming its broad-spectrum activity.
Anticancer Research
A focused study on breast cancer cells (MCF-7 and MDA-MB-231) revealed that this compound could serve as a lead for developing new anticancer therapies. Its IC50 values indicate significant cytotoxicity compared to established agents.
Mechanism of Action
The mechanism of action of 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid with analogous piperidine-3-carboxylic acid derivatives, highlighting structural variations, physicochemical properties, and applications.
Key Observations from Comparative Analysis
a. Impact of Substituents on Physicochemical Properties
- Sulfonyl Groups : The propane-1-sulfonyl (C₃H₇SO₂) and naphthalene-sulfonyl (C₁₀H₇SO₂) groups increase molecular weight and hydrophobicity compared to smaller substituents like ethanesulfonyl (C₂H₅SO₂) .
- Fluorinated Groups : The difluoromethyl-pyrazole sulfonyl group (CAS 956935-30-1) improves metabolic stability and bioavailability, making it suitable for drug discovery .
b. Thermal Stability
Compounds with aromatic sulfonyl groups (e.g., naphthalene-sulfonyl) or fused heterocycles (e.g., pyrazine) exhibit higher melting points (e.g., 185–186.5°C for CAS 930111-02-7) compared to aliphatic sulfonyl derivatives .
Biological Activity
1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid is a sulfonamide derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its role as a pharmacological agent, especially in the context of neurological and inflammatory disorders.
- Chemical Formula : C₉H₁₃NO₃S
- Molecular Weight : 203.27 g/mol
- CAS Number : 702695-93-0
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems. It is believed to modulate neurotransmitter uptake and receptor activity, which may contribute to its therapeutic effects in neurological conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can inhibit bacterial growth, suggesting a potential application in treating infections.
Neuropharmacological Effects
This compound has been evaluated for its effects on gamma-aminobutyric acid (GABA) uptake. In vitro studies demonstrated that certain derivatives can significantly inhibit GABA uptake in cultured cells, which is crucial for managing conditions like epilepsy and anxiety disorders. For example, a series of piperidine derivatives were found to have potent GAT1 inhibitory activities, with some exhibiting efficacy comparable to established drugs like tiagabine .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In animal models, compounds with similar structures have shown the ability to reduce neutrophil migration and alleviate symptoms associated with inflammatory diseases like arthritis .
Study 1: GABA Uptake Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on GABA uptake using cultured cell lines expressing mouse GAT1. The results indicated that certain derivatives exhibited up to 496-fold higher inhibitory activity compared to traditional GABA uptake inhibitors, demonstrating their potential as therapeutic agents in neurological disorders .
Study 2: Anti-inflammatory Efficacy
In a model of collagen-induced arthritis in rats, related compounds were shown to significantly reduce joint inflammation and leukocyte accumulation. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine-3-carboxylic acid derivatives using propane-1-sulfonyl chloride. Key steps include:
Protection of the carboxylic acid group (e.g., tert-butoxycarbonyl (Boc) protection) to prevent side reactions .
Sulfonylation : Reacting the protected piperidine with propane-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to regenerate the carboxylic acid .
Yield optimization factors:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Confirm piperidine ring conformation (e.g., axial/equatorial sulfonyl group via coupling constants) .
- ¹³C NMR : Identify carbonyl (170–175 ppm) and sulfonyl (40–50 ppm for sulfonyl-attached carbons) groups .
- IR Spectroscopy :
- Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) :
- Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propane sulfonyl group) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation .
- Avoid inhalation; monitor for symptoms like dizziness (common in sulfonamide derivatives) .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reaction Path Search :
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model sulfonyl group interactions with nucleophiles/electrophiles . - Solvent Effects :
Apply COSMO-RS models to predict solvation energies and transition states in polar aprotic solvents (e.g., DMF) . - Validation :
Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in its reaction mechanisms?
- Methodological Answer :
- Cross-Validation :
Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track reaction pathways .
Compare computational intermediates with in-situ FTIR/NMR data .
- Error Analysis :
Reassess computational parameters (e.g., basis set size) or experimental conditions (e.g., purity of reagents) .
Q. How do structural modifications at the piperidine or sulfonyl groups affect its biochemical interactions?
- Methodological Answer :
- Piperidine Modifications :
- Steric Effects : Introduce bulky substituents (e.g., phenyl groups) to assess steric hindrance on binding affinity (e.g., via SPR assays) .
- Sulfonyl Group Variations :
- Replace propane sulfonyl with aromatic sulfonyl groups (e.g., naphthalene sulfonyl) and analyze solubility changes (logP measurements) .
- Case Study :
A derivative with a 6-methylpyrazine substituent showed altered melting points (185–186.5°C vs. 151–152°C for positional isomers), impacting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
